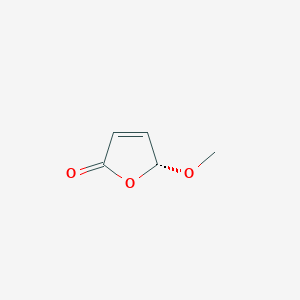
(R)-5-Methoxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Methoxyfuran-2(5H)-one is a chiral compound with a furanone structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a furan ring with a methoxy group and a lactone moiety, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methoxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the enantioselective reduction of 5-methoxyfuran-2(5H)-one using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral reagents are employed to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of ®-5-Methoxyfuran-2(5H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-5-Methoxyfuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone moiety into a diol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols or alcohols.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
®-5-Methoxyfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of ®-5-Methoxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the furanone ring and the methoxy group, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyfuran-2(5H)-one: The non-chiral version of the compound.
5-Hydroxyfuran-2(5H)-one: A similar compound with a hydroxyl group instead of a methoxy group.
5-Methylfuran-2(5H)-one: A compound with a methyl group instead of a methoxy group.
Uniqueness
®-5-Methoxyfuran-2(5H)-one is unique due to its chiral nature, which imparts specific stereochemical properties and potential enantioselective interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(2R)-2-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3/t5-/m1/s1 |
InChI Key |
LRHFWTSUYLXTPU-RXMQYKEDSA-N |
Isomeric SMILES |
CO[C@H]1C=CC(=O)O1 |
Canonical SMILES |
COC1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


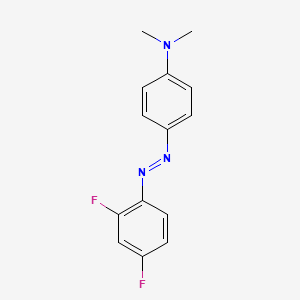
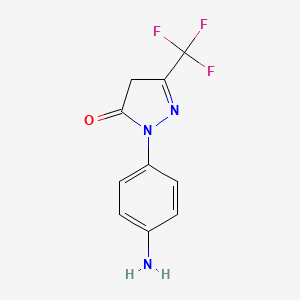

![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
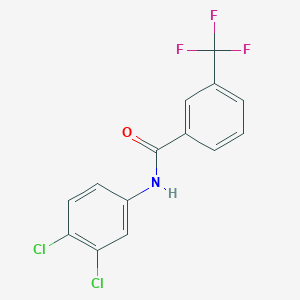
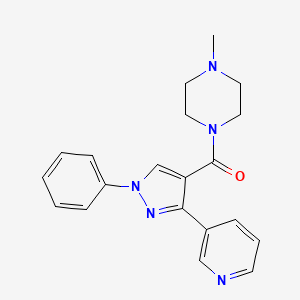
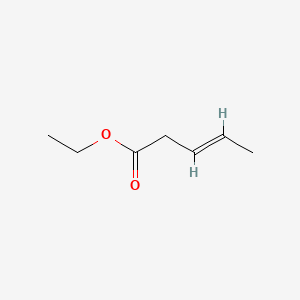
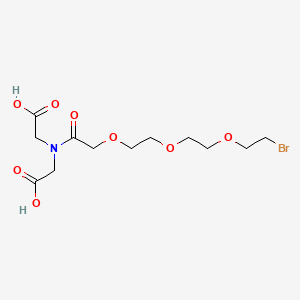
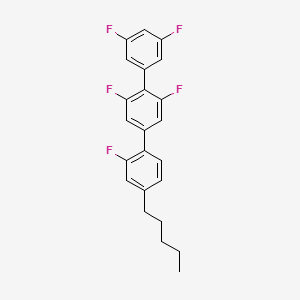
![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
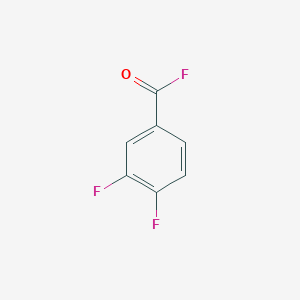
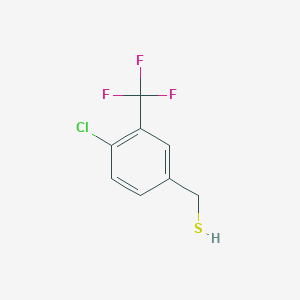
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
